molecular formula C7H9NOS B3040204 2-Acetylthiophene O-methyloxime CAS No. 171268-70-5

2-Acetylthiophene O-methyloxime

Cat. No.: B3040204
CAS No.: 171268-70-5
M. Wt: 155.22 g/mol
InChI Key: MVULPIMMDLDKBD-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylthiophene O-methyloxime typically involves the reaction of 2-acetylthiophene with methoxyamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis, which are used to produce various thiophene-based compounds .

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiophene O-methyloxime can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

2-Acetylthiophene O-methyloxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetylthiophene O-methyloxime involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to specific proteins or enzymes, altering their activity. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylthiophene O-methyloxime is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyloxime group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research purposes .

Biological Activity

2-Acetylthiophene O-methyloxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₉NOS
  • Molecular Weight : 155.22 g/mol
  • CAS Number : 171268-70-5

The compound is characterized by the presence of a thiophene ring and an oxime functional group, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. This interaction often involves binding to specific proteins or enzymes, thereby altering their activity. For instance, thiophene derivatives have been shown to inhibit enzymes associated with cancer cell proliferation, suggesting potential anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes within the microorganisms.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. Its mechanism involves the inhibition of key enzymes involved in tumor growth and proliferation. For example, research has demonstrated that thiophene derivatives can interfere with the cell cycle and induce apoptosis in cancer cells .

Antioxidant Activity

This compound has also been studied for its antioxidant capabilities. It may scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Research Findings

A number of studies have explored the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains, suggesting potential as a therapeutic agent.
Anticancer PropertiesShowed inhibition of cancer cell proliferation through enzyme inhibition.
Antioxidant EffectsExhibited significant free radical scavenging activity in vitro.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various microbial strains revealed that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative antimicrobial agent in clinical settings.
  • Cancer Research : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of specific cancer cell lines, indicating its potential role in cancer therapy.

Properties

IUPAC Name

(E)-N-methoxy-1-thiophen-2-ylethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-5H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULPIMMDLDKBD-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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